molecular formula C15H21ClN2O2 B1528314 Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride CAS No. 1823500-42-0

Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride

Cat. No. B1528314
CAS RN: 1823500-42-0
M. Wt: 296.79 g/mol
InChI Key: SFWDWAKAWFKOHT-UHFFFAOYSA-N
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Description

“Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1823500-42-0 . It has a molecular weight of 296.8 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O2.ClH/c16-13-6-9-17(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H . This indicates the molecular structure of the compound. The compound contains a total of 41 bonds, including 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, and 2 six-membered rings .

It is stored at a temperature of 2-8°C . The physical form of the compound is not specified in the retrieved data.

Scientific Research Applications

Drug Discovery Spirocyclic Building Block

Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride serves as a spirocyclic building block in drug discovery. Its unique structure provides a new area of chemical space with straightforward functional handles for further diversification, which is essential for the development of new pharmaceutical compounds .

Organic Synthesis Method Development

This compound is used in organic synthesis, where it aids in the development of methods for preparing in vivo formulations. For example, it can be used to create a master liquid in combination with other solvents like DMSO, PEG300, Tween 80, and corn oil, which are crucial for drug formulation and delivery .

Safety and Hazards

The safety information available indicates that the compound should be stored at a temperature of 2-8°C . The compound has an exclamation mark pictogram, and the signal word is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c16-13-6-9-17(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWDWAKAWFKOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1N)CC2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Reactant of Route 2
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Reactant of Route 3
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Reactant of Route 4
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Reactant of Route 5
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Reactant of Route 6
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride

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